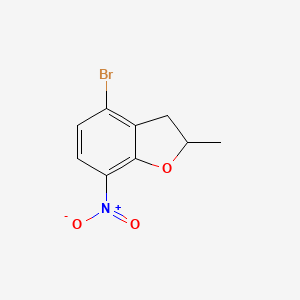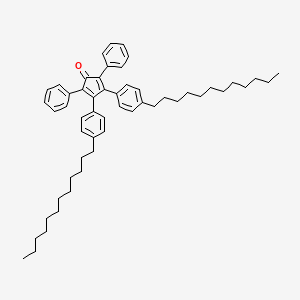![molecular formula C32H12F58NO4P B12844994 Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of ammonium-phosphate ionic liquids, which are often used in various industrial and scientific applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate typically involves the reaction of perfluorotetradecylethyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Perfluorotetradecylethyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Intermediate} ] [ \text{Intermediate} + \text{Ammonium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and other industrial materials due to its unique properties.
Mechanism of Action
The mechanism of action of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate involves its interaction with molecular targets and pathways within a system. The compound can interact with various enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ammonium Phosphate: A simpler compound with similar phosphate groups but lacking the perfluorinated chains.
Quaternary Ammonium Compounds: These compounds share the ammonium group but differ in their overall structure and properties.
Uniqueness
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is unique due to its long perfluorinated chains, which impart distinct physicochemical properties such as high thermal stability, low surface energy, and unique reactivity. These properties make it particularly valuable in specialized applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C32H12F58NO4P |
|---|---|
Molecular Weight |
1607.3 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecan-2-yl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.H3N/c1-3(5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)93-95(91,92)94-4(2)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;/h3-4H,1-2H3,(H,91,92);1H3 |
InChI Key |
HHDNLQVUWZVZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


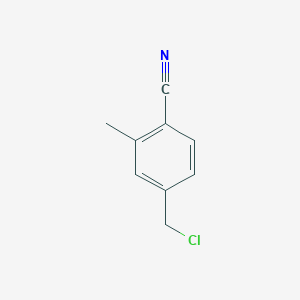
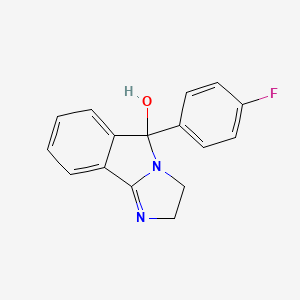
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
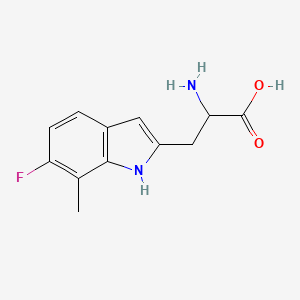
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

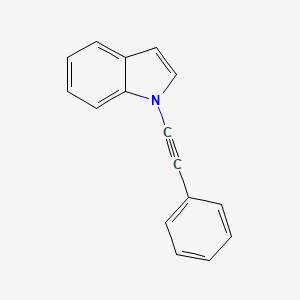
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
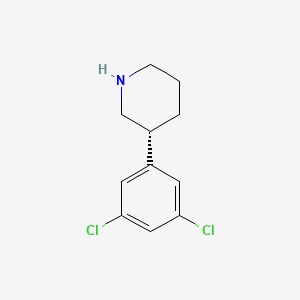
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
